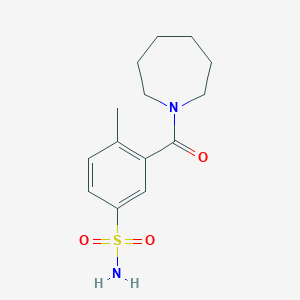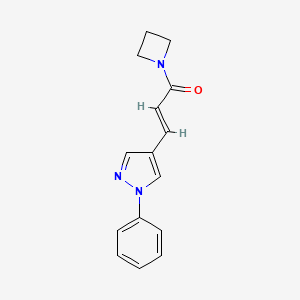
2-(4-Chloro-3-methylphenoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)nicotinonitrile, also known as CMN, is a chemical compound with the molecular formula C14H10ClN2O. It is a potent herbicide that is widely used in agriculture to control weeds. CMN belongs to the class of compounds known as pyridine carboxylic acids, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the inhibition of the photosystem II complex in plants. This complex is responsible for the light-dependent reactions of photosynthesis, which generate ATP and NADPH. This compound binds to the D1 protein of photosystem II, which prevents the transfer of electrons from water to the photosystem II complex. This ultimately leads to the generation of reactive oxygen species, which cause damage to the photosystem II complex and ultimately lead to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal activity, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal activity by inhibiting the growth of fungal cells. Additionally, this compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in lab experiments is its high potency as a herbicide. This makes it an ideal compound for studying the effects of herbicides on plants. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its biological activities. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is highly toxic to humans and animals, which means that strict safety precautions must be taken when handling the compound.
Orientations Futures
There are a number of future directions for research on 2-(4-Chloro-3-methylphenoxy)nicotinonitrile. One area of research could be to investigate the use of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could be to investigate the potential of this compound as a natural herbicide, which would have less environmental impact than traditional herbicides. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent herbicides and other biological agents.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the reaction between 4-chloro-3-methylphenol and 2-chloronicotinonitrile in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is typically around 70-80%.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been extensively studied for its herbicidal activity. It is highly effective against a wide range of weeds, including grasses and broadleaf weeds. This compound works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. In addition to its herbicidal activity, this compound has also been shown to exhibit other biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-7-11(4-5-12(9)14)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCOQLTZLVZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)